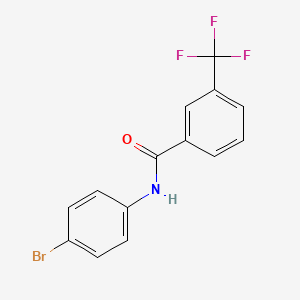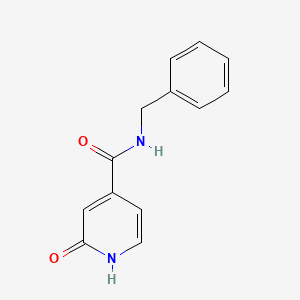
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
カタログ番号 B2434116
CAS番号:
562080-79-9
分子量: 344.131
InChIキー: JDUHFWWSDVISOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“N-(4-bromophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound. It has a benzamide group, which is a carboxamide derived from benzoic acid, attached to a bromophenyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzamide core with a bromophenyl group and a trifluoromethyl group attached. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
As a benzamide, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic aromatic substitution reaction, and the trifluoromethyl group could potentially participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high boiling points due to their ability to form hydrogen bonds .科学的研究の応用
Synthesis and Characterization
- N-(4-bromophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been synthesized and characterized for their structural properties. Studies like those by Saeed et al. (2010) and Binzet et al. (2009) have provided insights into the spectroscopic characterization, mass spectrometry, and crystal structures of these compounds (Saeed et al., 2010) (Binzet et al., 2009).
Antipathogenic and Antimicrobial Activities
- Research by Limban et al. (2011) demonstrates the potential of derivatives of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide for developing novel antimicrobial agents with antibiofilm properties, especially effective against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Crystal Engineering and Material Science
- Studies like those by Mondal et al. (2018) and Suchetan et al. (2016) have explored the role of halogen-mediated noncovalent interactions in the crystal packing of benzamide molecules, providing insights for crystal engineering and material science applications (Mondal et al., 2018) (Suchetan et al., 2016).
Polymer Science
- In polymer science, derivatives of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide have been used in the synthesis of polyimides and poly(arylene ether amide)s, as evidenced in the research by Liu et al. (2002) and Lee et al. (2002), highlighting the role of these compounds in developing materials with specific properties like solubility and thermal stability (Liu et al., 2002) (Lee et al., 2002).
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHFWWSDVISOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Under a nitrogen atmosphere, 4-bromoaniline (15.75 g, 91.6 mmol) was dissolved in anhydrous dichloromethane (220 ml) in a 500-ml flask. Triethylamine (14.1 ml, 100 mmol) was added to the solution. The mixture was cooled in an ice bath and 3-(trifluoromethyl)benzoyl chloride (21 g, 100 mmol) was added slowly through a syringe. The reaction mixture was allowed to warm to room temperature with stirring overnight. Deionized water was added to the mixture and the solution was transferred to a separatory funnel. The organic layer was separated and washed one more time with deionized water. The water was discarded, and the organic layer contained a suspension that was collected and heated to 40° C. to afford dissolution. After cooling to room temperature, a solid formed. The solid was collected by filtration and was triturated in dichloromethane (100 ml). The solid was then filtered and dried under high vacuum oven at 65° C. Pure product was obtained (28 g, 90% yield). M/Z of [M−H]−=343. 1H NMR (DMSO) δ=7.6 (2H), 7.8 (3H), 7.95 (1H), 8.3(1H), 10.6 (1H).





Yield
90%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)

![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)

![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)

![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)
![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)
